molecular formula C11H11BrN2O2 B13688779 Ethyl 3-Bromoindazole-5-acetate

Ethyl 3-Bromoindazole-5-acetate

Cat. No.: B13688779
M. Wt: 283.12 g/mol
InChI Key: HZXDKUBZPBNAQC-UHFFFAOYSA-N
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Description

Ethyl 3-Bromoindazole-5-acetate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromoindazole-5-acetate typically involves the bromination of indazole derivatives. One common method includes dissolving indole in alcoholic organic solvents, followed by the addition of an aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite. The reaction mixture is then filtered, washed, and dried to obtain an intermediate product. This intermediate is further reacted with acetic anhydride and bromine under controlled temperature conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Bromoindazole-5-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 3-Bromoindazole-5-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Bromoindazole-5-acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity, allowing it to bind to various biological targets. This binding can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Bromoindazole
  • 5-Bromo-1H-indazole
  • 4-Bromo-1H-indazole
  • 6-Bromo-1H-benzimidazole

Comparison: Ethyl 3-Bromoindazole-5-acetate is unique due to the presence of both the ethyl acetate and bromine functional groups. This combination enhances its reactivity and potential biological activities compared to other similar compounds. The ethyl acetate group provides additional sites for chemical modification, making it a versatile intermediate for further synthesis .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 2-(3-bromo-2H-indazol-5-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-7-3-4-9-8(5-7)11(12)14-13-9/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

HZXDKUBZPBNAQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(NN=C2C=C1)Br

Origin of Product

United States

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